molecular formula C18H21FN2O3 B6992922 Tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate

Tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate

Cat. No.: B6992922
M. Wt: 332.4 g/mol
InChI Key: OOXPBOWBVPORGA-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and an oxazole ring

Properties

IUPAC Name

tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-18(2,3)23-17(22)21-10-4-5-15(21)16-11-14(20-24-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXPBOWBVPORGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an amine and a dihaloalkane.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or binding to receptor sites to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pyrrolidine-1-carboxylate is unique due to the presence of both the oxazole and pyrrolidine rings, as well as the fluorophenyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.

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